Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate
Description
Properties
IUPAC Name |
methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-10-4-3-7(6-10)5-9-8(11)12-2/h7H,3-6H2,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHXYEKZEWNCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CNC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1592756-02-9 | |
| Record name | methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of 1-methylpyrrolidine with methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial production methods may involve continuous flow synthesis techniques to enhance efficiency and scalability . These methods allow for better control over reaction parameters and can be easily adapted for large-scale production.
Chemical Reactions Analysis
Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 50°C .
Scientific Research Applications
Chemical Properties and Structure
Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate has the molecular formula and a molecular weight of approximately . The compound features a carbamate group linked to a 1-methylpyrrolidine moiety, which enhances its reactivity and biological activity.
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic effects. It acts as a muscarinic M3 receptor antagonist, which is crucial in treating various diseases, including:
- Respiratory Disorders : Effective in managing conditions like chronic obstructive pulmonary disease (COPD), asthma, and chronic bronchitis due to its ability to inhibit smooth muscle contraction.
- Urinary Incontinence : Shows promise in treating neurogenic bladder conditions by relaxing bladder muscles.
- Gastrointestinal Disorders : Potential applications in managing irritable bowel syndrome and spastic colitis by modulating gut motility .
Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit specific enzymes, particularly acetylcholinesterase (AChE), which plays a vital role in neurotransmission. The reversible carbamylation of AChE can lead to increased levels of acetylcholine, impacting cognitive functions and muscle control .
Synthesis of Bioactive Molecules
This compound serves as an intermediate in synthesizing more complex organic compounds. Its unique structure allows for modifications that can lead to new pharmacologically active substances.
Case Study 1: Respiratory Disease Treatment
Research has demonstrated that carbamate derivatives similar to this compound exhibit significant antagonistic effects on muscarinic receptors. In clinical trials, patients with COPD showed improved lung function and reduced symptoms when treated with these compounds, highlighting their therapeutic potential in respiratory conditions .
Case Study 2: Neuroprotective Effects
In vitro studies have indicated that this compound may have neuroprotective properties. It was observed to reduce neuronal damage in models of oxidative stress, suggesting its potential for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate can be compared with other similar compounds, such as:
Methyl N-(1-methylpyrrolidin-3-yl)carbamate: This compound has a similar structure but differs in the position of the carbamate group.
(1-Methylpyrrolidin-3-yl)methanol: This compound lacks the carbamate group and has different chemical properties and applications.
(1-Methylpyrrolidin-3-yl)methanamine: This compound contains an amine group instead of a carbamate group, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Biological Activity
Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate is a compound that has garnered attention in various fields, particularly in biology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring, which contributes to its unique chemical properties. The compound can undergo several types of chemical reactions:
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : Can be reduced to primary or secondary amines.
- Substitution : Capable of undergoing nucleophilic substitution reactions with various nucleophiles.
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor by binding to the active site or alter receptor function as an agonist or antagonist.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties, which are crucial for its potential therapeutic applications. For instance, studies on related compounds in the n-methyl carbamate class have shown effects on metabolic pathways that could be extrapolated to this compound. Methomyl, a similar compound, was found to disrupt hepatic xenobiotic metabolism and promote hepatic steatosis in mouse models, suggesting potential endocrine-disrupting activities .
Case Studies
-
Methomyl Exposure Study :
- Objective : To investigate the metabolic effects of methomyl (an n-methyl carbamate) on liver function.
- Methodology : Male C57BL/6 mice were exposed to varying doses of methomyl over 18 days.
- Findings : Increased liver weight-to-body weight ratio and hepatic steatosis were observed at higher doses. Notably, the study indicated that methomyl exposure altered mRNA expression of cytochrome P450 enzymes, implicating its role in metabolic regulation .
-
Comparative Analysis :
- This compound's effects were compared with other similar compounds such as N-methylpyrrolidine and ethyl carbamate. The unique combination of functional groups in this compound endows it with distinct biological properties not observed in simpler structures.
Applications in Medicine and Industry
This compound is being investigated for various applications:
- Drug Development : Its potential as a precursor for novel pharmaceuticals is under exploration due to its enzyme inhibition capabilities.
- Agrochemicals : The compound is also utilized in the production of agrochemicals, highlighting its industrial relevance.
Summary Table of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via carbamate formation, typically involving the reaction of an amine (e.g., 1-methylpyrrolidin-3-ylmethanamine) with methyl chloroformate or activated carbamate reagents. Key steps include:
- Amine Protection/Activation : Use of bases like triethylamine or N-methylmorpholine (NMM) to deprotonate the amine and facilitate nucleophilic attack on the carbonyl carbon .
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane, THF) improve reaction homogeneity and minimize side reactions.
- Temperature Control : Reactions are often conducted at 0–25°C to prevent exothermic side reactions.
- Purification : Flash chromatography (e.g., 70% EtOAc/hexanes) or recrystallization ensures high purity (>95%) .
For optimization, monitor reaction progress via TLC or LCMS. Adjust stoichiometry (1:1.2 amine-to-activating agent ratio) to drive completion.
Basic: What analytical techniques are critical for characterizing this compound, and what parameters ensure accuracy?
Answer:
- NMR Spectroscopy : Use DMSO-d6 or CDCl3 to resolve signals for the pyrrolidine methyl group (~2.2–2.3 ppm) and carbamate carbonyl (~155–160 ppm in <sup>13</sup>C NMR). Ensure shimming and referencing for precise δ-values .
- LCMS/HPLC : Employ C18 columns with mobile phases (e.g., water/acetonitrile + 0.1% formic acid) for retention time consistency. Monitor mass-to-charge ratios (e.g., [M+H]<sup>+</sup> ~215–220 Da) .
- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N/O percentages.
Advanced: How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?
Answer:
- Data Collection : Use SHELXTL or WinGX for data processing. High-resolution (<1.0 Å) datasets improve anisotropic displacement parameter accuracy .
- Structure Solution : Employ direct methods (SHELXD) for phase determination. Challenges include disorder in the pyrrolidine ring or carbamate moiety.
- Refinement : Apply SHELXL with restraints for thermal motion and hydrogen bonding. Use ORTEP for visualizing ellipsoids and validating geometry .
Common pitfalls: Twinning (addressed via TWIN/BASF commands) or poor crystal quality.
Advanced: How to manage stereochemical outcomes during synthesis, particularly at the pyrrolidine ring?
Answer:
- Chiral Resolutions : Use enantiopure starting materials (e.g., tert-butyl carbamate derivatives) or chiral auxiliaries to control stereochemistry at the pyrrolidine C3 position .
- Stereochemical Analysis : Compare experimental vs. calculated optical rotation or use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and guide synthetic routes to avoid racemization .
Advanced: How to resolve contradictions between experimental spectral data and computational predictions?
Answer:
- NMR Discrepancies : Reconcile chemical shift mismatches by verifying solvent effects (e.g., DMSO vs. chloroform) or proton exchange processes. Use 2D NMR (COSY, HSQC) to assign overlapping signals .
- Mass Spec Anomalies : Check for adduct formation (e.g., Na<sup>+</sup>/K<sup>+</sup>) or in-source fragmentation. Compare with high-resolution ESI-TOF data .
- DFT vs. Experimental IR : Calibrate computational methods (B3LYP/6-31G*) with solvent correction models to align theoretical and observed carbonyl stretches .
Basic: What safety protocols are essential for handling this carbamate derivative?
Answer:
- GHS Compliance : Follow CLP regulations (EC No 1272/2008): Use "Warning" labels for acute toxicity (H302/H312) and skin/eye irritation .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation .
- Storage : Store at 2–8°C under inert gas (N2/Ar) to prevent hydrolysis .
Advanced: How to design stability studies for this compound under varying pH and temperature conditions?
Answer:
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C. Monitor degradation via HPLC at 0, 7, 14 days .
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C. Identify degradation products via LC-MS/MS .
- Solid-State Stability : Conduct DSC/TGA to assess melting points and hygroscopicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
